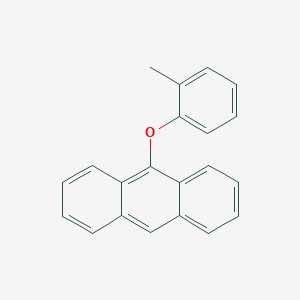
9-(2-Methylphenoxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methylphenoxy)anthracene is an organic compound belonging to the anthracene family, characterized by its unique structure where a 2-methylphenoxy group is attached to the 9th position of the anthracene core. Anthracene derivatives are well-known for their photophysical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylphenoxy)anthracene typically involves the reaction of 9-bromoanthracene with 2-methylphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The general reaction scheme is as follows: [ \text{9-Bromoanthracene} + \text{2-Methylphenol} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions are common, where the anthracene core can be functionalized at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-(2-Methylphenoxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9-(2-Methylphenoxy)anthracene largely depends on its application. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence. In biological systems, it can interact with cellular components, generating reactive oxygen species (ROS) upon light activation, which can be used to target and destroy cancer cells in photodynamic therapy.
Comparación Con Compuestos Similares
- 9-Phenylanthracene
- 9,10-Diphenylanthracene
- 9-(4-Phenylethynyl)anthracene
Comparison: 9-(2-Methylphenoxy)anthracene is unique due to the presence of the 2-methylphenoxy group, which can influence its photophysical properties and reactivity. Compared to 9-phenylanthracene and 9,10-diphenylanthracene, it may exhibit different fluorescence quantum yields and stability. The presence of the phenoxy group can also affect its solubility and interaction with other molecules, making it suitable for specific applications where other anthracene derivatives might not perform as well.
Propiedades
Número CAS |
89787-77-9 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
9-(2-methylphenoxy)anthracene |
InChI |
InChI=1S/C21H16O/c1-15-8-2-7-13-20(15)22-21-18-11-5-3-9-16(18)14-17-10-4-6-12-19(17)21/h2-14H,1H3 |
Clave InChI |
AHZHPKHHTYYHAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


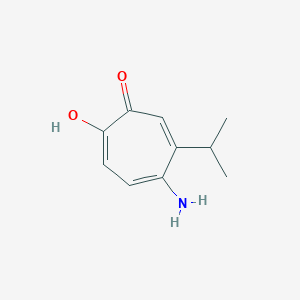
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)

![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
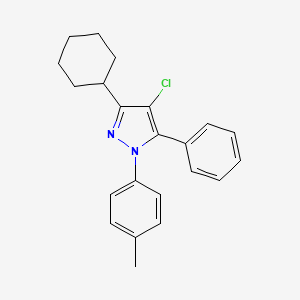
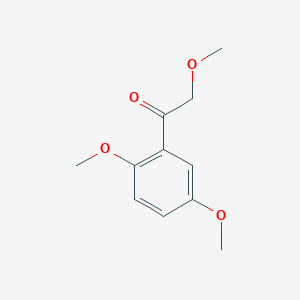
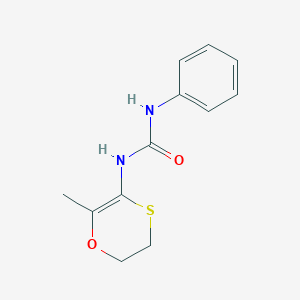
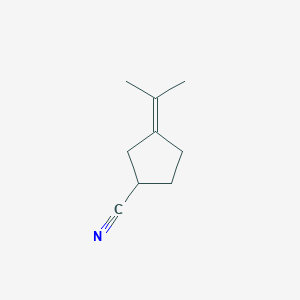



![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)

